1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone
Description
Properties
IUPAC Name |
1-[3,5-difluoro-4-(3-methylbutoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O2/c1-8(2)4-5-17-13-11(14)6-10(9(3)16)7-12(13)15/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEWGBKUHRRQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1F)C(=O)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Substitution and Alkylation
The most direct route involves sequential functionalization of a pre-formed difluorophenyl backbone. A representative three-step synthesis begins with 3,5-difluoro-4-hydroxyacetophenone as the core intermediate. Introduction of the isopentyloxy group proceeds via nucleophilic aromatic substitution (NAS) under alkaline conditions.
Key reaction:
Optimal conditions (85°C, 12 h) achieve 78% yield by suppressing competing O-alkylation side reactions. The electron-withdrawing acetyl group meta to the hydroxyl facilitates selective para-alkylation, as confirmed by NMR monitoring.
Friedel-Crafts Acylation Approach
Alternative strategies employ Friedel-Crafts acylation to install the ketone moiety post-etherification. 3,5-Difluoro-4-isopentyloxybenzene reacts with acetyl chloride in the presence of AlCl catalyst:
Reaction scheme:
This method faces challenges due to the deactivating effect of fluorine substituents, requiring extended reaction times (24–36 h) and stoichiometric Lewis acid. Yields plateau at 62% with 15% diacetylated byproduct formation. Microwave-assisted protocols (150°C, 30 min) improve efficiency to 71% yield while reducing catalyst loading.
Ullmann Coupling for Ether Formation
Copper-mediated Ullmann coupling provides a halogen-compatible pathway for constructing the isopentyloxy linkage. Starting from 3,5-difluoro-4-iodoacetophenone and isopentyl alcohol:
Key advantages include tolerance of pre-existing ketone functionality and scalability. A study comparing ligands found 1,10-phenanthroline (0.2 eq) in DMSO at 110°C delivers 83% yield within 8 h.
Organometallic Methods
Grignard reagent approaches enable ketone installation via quenching of aryl-magnesium intermediates. Bromine-lithium exchange on 5-bromo-1,3-difluoro-4-isopentyloxybenzene generates a nucleophilic aryl species, which reacts with acetyl chloride:
This method achieves 89% yield but requires strict anhydrous conditions and cryogenic temperatures (-78°C). Side products from premature quenching or over-addition necessitate careful stoichiometric control.
Reaction Optimization and Condition Screening
Solvent and Temperature Effects
Comparative studies in the Ullmann coupling route reveal solvent-dependent outcomes:
| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DMSO | 110 | 83 | 4 |
| DMF | 120 | 76 | 9 |
| Toluene | 100 | 68 | 15 |
| NMP | 130 | 81 | 6 |
Polar aprotic solvents (DMSO, NMP) enhance copper catalyst activity by stabilizing the transition state.
Catalytic System Optimization
Friedel-Crafts acylation benefits from BF·OEt as a co-catalyst, reducing AlCl loading from 1.2 eq to 0.5 eq while maintaining 65% yield. Heterogeneous catalysts like sulfonated graphene oxide show promise in recycling experiments (5 cycles, <8% activity loss).
Analytical Characterization
Spectroscopic Data
NMR (400 MHz, CDCl):
-
δ 1.02 (d, 6H, J=6.8 Hz, -CH(CH))
-
δ 2.63 (s, 3H, COCH)
-
δ 4.58 (t, 2H, J=6.4 Hz, -OCH-)
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δ 6.82 (d, 2H, J=8.8 Hz, aromatic)
NMR (376 MHz, CDCl):
-
δ -112.4 (m, 2F, aromatic F)
IR (ATR):
-
1685 cm (C=O stretch)
-
1240 cm (C-O-C asymmetric stretch)
Industrial Production Considerations
Continuous Flow Synthesis
A patent-pending continuous process couples microwave-assisted Ullmann coupling with inline purification:
| Stage | Parameters | Output Purity |
|---|---|---|
| Reaction | 110°C, 8 MPa, CuI (5 mol%) | 92% |
| Liquid-liquid extraction | Ethyl acetate/water | 98% |
| Crystallization | Heptane, -20°C | 99.5% |
This system achieves 2.8 kg/h throughput with 94% overall yield.
Waste Stream Management
Lifecycle analyses compare environmental impacts:
| Method | PMI (kg/kg) | E-Factor |
|---|---|---|
| Batch Ullmann | 18 | 6.2 |
| Flow Friedel-Crafts | 9 | 3.1 |
| Grignard | 42 | 14.7 |
PMI (Process Mass Intensity) highlights the superiority of flow chemistry approaches.
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Aromatic alkylation | 78 | 97 | High | 1.0 |
| Ullmann coupling | 83 | 99 | Moderate | 1.8 |
| Grignard | 89 | 95 | Low | 3.2 |
| Friedel-Crafts | 62 | 91 | High | 0.7 |
The Friedel-Crafts route offers cost advantages for bulk production despite lower yields, while Ullmann coupling balances quality and scalability .
Chemical Reactions Analysis
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Melanin Concentrating Hormone-1 (MCH1) Receptor Antagonism
The compound has been identified as a potential antagonist for the MCH1 receptor, which plays a significant role in regulating feeding behavior and energy homeostasis. Research indicates that MCH1 antagonists can be beneficial in treating obesity, anxiety, and depression. In animal models, the administration of such antagonists has demonstrated efficacy in reducing body mass and alleviating anxiety-related behaviors .
GPR120 Agonist Activity
Another significant application is its action as a GPR120 agonist. GPR120 is involved in metabolic regulation and has been linked to the treatment of diabetes mellitus and hyperlipidemia. Compounds with GPR120 agonist activity can enhance insulin sensitivity and promote lipid metabolism, making them valuable in managing metabolic disorders .
Case Studies and Research Findings
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table compares substituents, molecular weights, and key properties of 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone with related compounds:
Structural and Functional Differences
- Electron-Withdrawing vs. Electron-Donating Groups : The 3,5-difluoro substituents in the target compound are electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy or hydroxyl groups in Acetosyringone. This may alter reactivity in electrophilic substitution reactions .
- Lipophilicity : The isopentyloxy group (logP ~3–4 estimated) increases membrane permeability compared to Acetosyringone (logP ~1.5), which has polar hydroxyl and methoxy groups .
Research Findings and Data Gaps
- Toxicity Data: Limited toxicological data are available for the target compound, though safety data sheets for similar ethanones highlight precautions for skin/eye irritation .
- Crystallographic Studies: Rigid ethanone moieties in related compounds suggest predictable solid-state packing, but conformational analysis of the isopentyloxy group remains unexplored .
Biological Activity
1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone is a compound of growing interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive overview.
The synthesis of this compound typically involves the reaction of 3,5-difluoro-4-hydroxyacetophenone with isopentyl alcohol under acidic conditions. The resulting compound exhibits distinct chemical properties due to the presence of fluorine atoms and an ether linkage, which may influence its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.21 µM to higher concentrations depending on the specific microbial strain tested .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar phenolic structures have been reported to exhibit IC50 values below 100 nM in HeLa cells, indicating potent anticancer activity . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.
The biological mechanisms underlying the activity of this compound are multifaceted:
- Antimicrobial Mechanism : The compound is believed to interact with bacterial DNA gyrase, forming hydrogen bonds that inhibit its function, similar to well-known antibiotics like ciprofloxacin .
- Anticancer Mechanism : The anticancer effects may be attributed to the compound's ability to induce cell cycle arrest in the S phase and promote apoptosis through various signaling pathways, including the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Pseudomonas aeruginosa and Escherichia coli at low concentrations (MIC = 0.21 µM), showcasing its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In assays involving MCF-7 breast cancer cells, treatment with derivatives led to increased lactate dehydrogenase (LDH) levels indicative of cell damage and reduced viability at higher concentrations .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-Difluoro-4-(isopentyloxy)phenyl)ethanone, and how can regioselectivity be ensured?
The synthesis typically involves two key steps: (1) introducing the isopentyloxy group via a Williamson ether synthesis (using 3,5-difluoro-4-hydroxyacetophenone and isopentyl bromide in the presence of a base like K₂CO₃) and (2) isolating the ketone group via Friedel-Crafts acylation or direct alkylation.
- Critical considerations :
- Use anhydrous conditions and a polar aprotic solvent (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Monitor reaction temperature (60–80°C) to avoid side reactions like elimination or over-alkylation .
- Confirm regioselectivity via ¹⁹F NMR to ensure fluorine atoms at the 3- and 5-positions do not interfere with ether formation .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy :
- X-ray crystallography : Resolves spatial arrangement of fluorine and isopentyloxy groups, critical for studying intermolecular interactions (e.g., C–F⋯H hydrogen bonds) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₆F₂O₂) with <5 ppm error .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Contradictions often arise from dynamic effects or impurities:
- Dynamic fluorine coupling : Fluorine atoms at 3- and 5-positions may cause complex splitting in ¹H NMR. Use low-temperature NMR (-40°C) to slow molecular motion and simplify splitting patterns .
- Residual solvent peaks : Ensure thorough drying under vacuum to eliminate traces of DMF or DMSO, which obscure signals near δ 2.5–3.5 ppm .
- X-ray vs. computational data discrepancies : Compare experimental crystallographic data (e.g., bond angles from ) with DFT-optimized structures to identify steric or electronic mismatches.
Q. What strategies mitigate challenges in scaling up synthesis (e.g., low yield or byproducts)?
- Byproduct minimization :
- Purification : Employ flash chromatography (hexane:ethyl acetate, 4:1) to separate the target compound from di-alkylated byproducts .
- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) to enhance acylation efficiency in Friedel-Crafts steps .
Q. How does the isopentyloxy group influence biological activity in drug discovery contexts?
The isopentyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting compounds. For example:
Q. What computational tools are effective for modeling interactions of this compound with proteins?
- Docking simulations : Use AutoDock Vina with force fields parameterized for fluorine (e.g., CGenFF) to predict binding affinities to fluorophilic enzyme pockets .
- MD simulations : Analyze the stability of the isopentyloxy group in hydrophobic protein cavities over 100-ns trajectories using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
